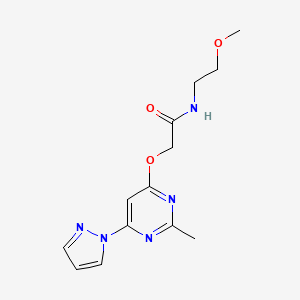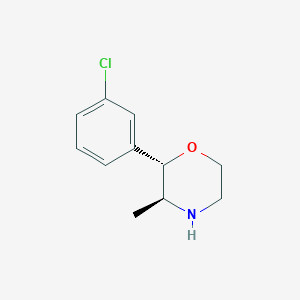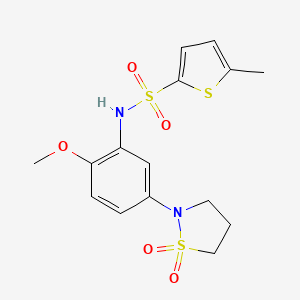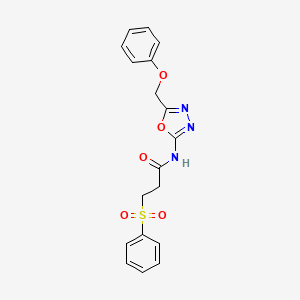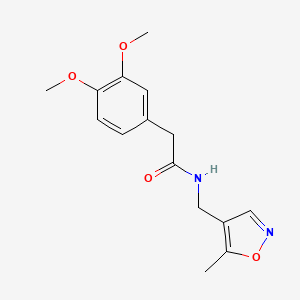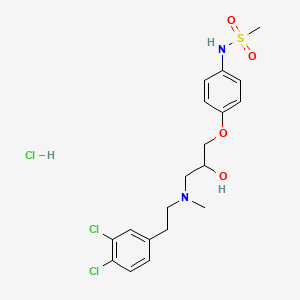
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. It also contains a tetrahydroquinazoline ring, which is a fused ring system containing a benzene ring and a piperazine ring .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The piperazine ring, for example, is known to undergo reactions with acids and bases, and can also participate in various substitution and elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the nature of its functional groups would all influence its properties .科学的研究の応用
Antimicrobial and Antibacterial Properties
Research on compounds structurally related to N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide reveals significant antimicrobial and antibacterial activities. These compounds are synthesized to target a broad spectrum of bacterial strains, showing potential as novel antibacterial agents. For instance, studies on various quinolone and naphthalimide derivatives, which share a similar pharmacophore with the compound , indicate their effectiveness against both Gram-positive and Gram-negative bacteria. Such compounds have been synthesized and evaluated for their antibacterial activity, showcasing moderate to significant minimum inhibitory concentration (MIC) values against different strains of bacteria, including E. coli, S. dysentry, S. aureus, and B. subtilis (Sharma & Jain, 2008).
Pharmacological Profiles and Structure-Activity Relationships
The structural features of these compounds play a crucial role in their pharmacological profiles and antimicrobial activities. Research into the synthesis, antibacterial activities, and pharmacological properties of such compounds, including their enantiomers, contributes to understanding the structure-activity relationships that underpin their efficacy. This knowledge aids in the optimization of their antimicrobial properties, potentially leading to the development of more potent and selective antimicrobial agents (Chu et al., 1991).
Role in Photochemical and Photophysical Studies
Compounds with piperazine substituents, akin to the one , are also of interest in photochemical and photophysical studies. These studies evaluate the role of the free carboxylic acid and the nonprotonated piperazinyl group in the behavior of the core ring structure. Such investigations provide insights into the excited-state deactivation pathways, which are crucial for understanding the photostability and photo-induced electron transfer properties of these compounds (Cuquerella et al., 2006).
Safety And Hazards
将来の方向性
特性
CAS番号 |
892291-73-5 |
|---|---|
製品名 |
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
分子式 |
C29H30FN5O3 |
分子量 |
515.589 |
IUPAC名 |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C29H30FN5O3/c30-24-8-4-5-9-26(24)34-18-16-33(17-19-34)15-13-31-27(36)22-10-11-23-25(20-22)32-29(38)35(28(23)37)14-12-21-6-2-1-3-7-21/h1-11,20H,12-19H2,(H,31,36)(H,32,38) |
InChIキー |
IFPLSJLYJAOEMU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4)C5=CC=CC=C5F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



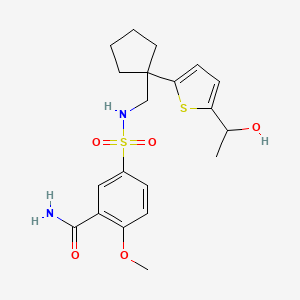
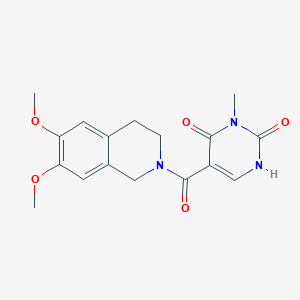
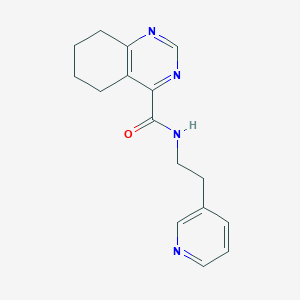
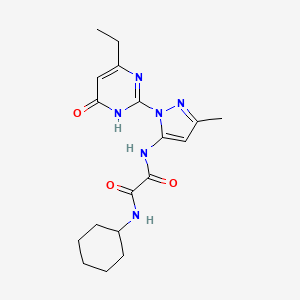
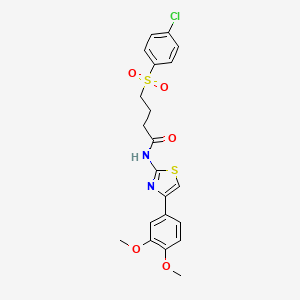
![2-{[4-(2-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B2836940.png)
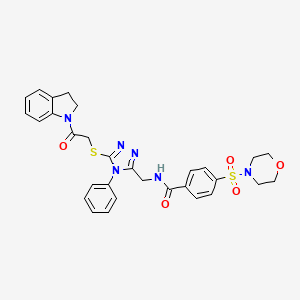
![2-Methyl-3-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]quinoxaline](/img/structure/B2836944.png)
